molecular formula C13H14BrNO2 B11797703 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1387563-38-3

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11797703
CAS No.: 1387563-38-3
M. Wt: 296.16 g/mol
InChI Key: HZIDNNNNHLELSS-UHFFFAOYSA-N
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Description

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a tetrahydro-2H-pyran ring, which is further substituted with a carbonitrile group. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves several steps. One common method includes the reaction of 3-bromophenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity . The tetrahydro-2H-pyran ring provides structural stability, while the carbonitrile group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds to 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1387563-38-3

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

4-[(3-bromophenoxy)methyl]oxane-4-carbonitrile

InChI

InChI=1S/C13H14BrNO2/c14-11-2-1-3-12(8-11)17-10-13(9-15)4-6-16-7-5-13/h1-3,8H,4-7,10H2

InChI Key

HZIDNNNNHLELSS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COC2=CC(=CC=C2)Br)C#N

Origin of Product

United States

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